3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid
Overview
Description
3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid is a complex organic compound characterized by its bromine, fluorine, and boronic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid typically involves multi-step organic reactions. One common approach is the reaction of 4-bromo-2,6-dimethylaniline with boronic acid derivatives under specific conditions, such as the use of palladium catalysts and appropriate solvents.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the boronic acid group to boronic esters or borates.
Reduction: Reduction of the bromine atom to form corresponding bromides.
Substitution: Replacement of the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like hydrogen peroxide or Dess-Martin periodinane.
Reduction: Use of reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Use of nucleophiles and appropriate solvents.
Major Products Formed:
Boronic esters and borates from oxidation reactions.
Bromides from reduction reactions.
Various substituted phenyl derivatives from substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in organic synthesis.
Biology: In biological research, 3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid can be used as a probe to study enzyme activities and protein interactions. Its unique structure allows for selective binding to specific biological targets.
Medicine: This compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for the design of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other functional groups, leading to the modulation of biological processes. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
3-Bromo-N-(2,6-dimethylphenyl)-2-thiophenecarboxamide
4-Bromo-2-(2-(((3,4-dimethoxybenzoyl)amino)acetyl)carbohydrazono)phenyl 4-methylbenzoate
Uniqueness: 3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid stands out due to its combination of bromine, fluorine, and boronic acid groups, which provide unique reactivity and binding properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in research and development.
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Properties
IUPAC Name |
[3-[(4-bromo-2,6-dimethylphenyl)carbamoyl]-4-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BBrFNO3/c1-8-5-11(17)6-9(2)14(8)19-15(20)12-7-10(16(21)22)3-4-13(12)18/h3-7,21-22H,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIMBKCICLAHPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)NC2=C(C=C(C=C2C)Br)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BBrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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